![molecular formula C6H12O2 B1429709 (1R)-1-(oxolan-2-yl)ethan-1-ol CAS No. 1372900-08-7](/img/structure/B1429709.png)
(1R)-1-(oxolan-2-yl)ethan-1-ol
Overview
Description
(1R)-1-(oxolan-2-yl)ethan-1-ol, also known as (R)-2-hydroxyethyloxolane, is an important organic compound that is widely used in various scientific research applications. It is an alcohol derived from oxolane, a four-membered ring structure composed of two carbon atoms, one oxygen atom and one hydrogen atom. (R)-2-hydroxyethyloxolane is a chiral compound, with two different stereoisomers, (S)-2-hydroxyethyloxolane and (R)-2-hydroxyethyloxolane, which have different physical and chemical properties. (R)-2-hydroxyethyloxolane is a colorless liquid with a boiling point of 80°C and a melting point of -20°C. It is miscible in water and has a low odor.
Scientific Research Applications
Characterization of Natural Flavors and Aromas
One application of compounds related to "(1R)-1-(oxolan-2-yl)ethan-1-ol" includes the characterization of natural flavors and aromas. For instance, studies on the mushroom-like flavor of Melittis melissophyllum L. have been conducted using gas chromatography to characterize its essential oil, which contains molecules contributing to its unique aroma (Maggi, Papa, & Vittori, 2012).
Environmental Monitoring and Safety
Research on novel brominated flame retardants (NBFRs) in various environments highlights the importance of monitoring chemical substances for environmental and health safety. Studies detail the occurrence of NBFRs in indoor air, dust, and consumer goods, emphasizing the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Synthesis Techniques
Advancements in synthetic chemistry utilize various compounds for the development of new materials and chemicals. For example, the application of yttrium-stabilized zirconia in C1 chemistry demonstrates the synthesis of industrial chemicals from synthesis gas, methane, and carbon dioxide, highlighting the role of catalysts in improving reaction efficiency (Indarto, Choi, Lee, & Song, 2008).
Understanding Reaction Mechanisms
Research into the mechanisms of chemical reactions, such as the acidolysis of lignin, sheds light on the intricate processes governing the breakdown and transformation of complex molecules. This knowledge is crucial for developing more efficient and sustainable chemical processing methods (Yokoyama, 2015).
Ionic Liquids and Their Applications
The study of ionic liquids, including those with ether- and alcohol-functionalized groups, is an area of significant interest due to their potential in various applications, from electrochemistry to solvent systems and beyond. These studies explore the physicochemical properties and applications of these versatile materials (Tang, Baker, & Zhao, 2012).
properties
IUPAC Name |
(1R)-1-(oxolan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVEEOZAACRKW-LWOQYNTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(oxolan-2-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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